Binding Affinity to SARS-CoV-2 FSE Attenuator Hairpin: Covidcil-19 vs. C5-C14 RIBOTAC Conjugate
Covidcil-19 (C5) binds with high affinity to the 1×1 nucleotide UU internal loop within the SARS-CoV-2 attenuator hairpin (AH) structure. The binding affinity was measured via an RNA-small molecule microarray (AbsorbArray) followed by surface plasmon resonance (SPR) validation. The Kd value of 11 ± 3.8 nM establishes Covidcil-19 as a high-affinity RNA binder. Importantly, a RIBOTAC conjugate of C5, designated C5-C14, retained similar binding affinity to the FSE, as confirmed by SPR measurements [1]. The binding of C5 to the FSE is completely ablated when the internal loop is mutated to an AU base pair; no saturable binding was observed up to 10 µM, the highest concentration tested [1].
| Evidence Dimension | Binding affinity (Kd) to SARS-CoV-2 FSE attenuator hairpin RNA |
|---|---|
| Target Compound Data | Kd = 11 ± 3.8 nM |
| Comparator Or Baseline | C5-C14 (RIBOTAC conjugate): similar affinity to C5; SARS-CoV-2 FSE mutant (internal loop replaced with AU base pair): no saturable binding up to 10 µM |
| Quantified Difference | Similar affinity for C5-C14; complete loss of binding (>900-fold reduction in affinity) for mutant FSE |
| Conditions | Surface plasmon resonance (SPR) binding assays using wild-type SARS-CoV-2 AH RNA and mutant AH RNA (UU internal loop replaced with AU base pair) |
Why This Matters
This demonstrates that the RNA-binding module of Covidcil-19 can be chemically elaborated into RIBOTAC conjugates while retaining high-affinity target engagement, a critical property for developing next-generation RNA degraders and functional probes.
- [1] Haniff HS, Tong Y, Liu X, Chen JL, Suresh BM, Andrews RJ, et al. Targeting the SARS-CoV-2 RNA genome with small molecule binders and ribonuclease targeting chimera (RIBOTAC) degraders. ACS Cent Sci. 2020;6(10):1713-1721. doi:10.1021/acscentsci.0c00984. PMID: 33140033; PMCID: PMC7553039. View Source
